(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol
Description
Properties
IUPAC Name |
(1S)-1-[1-(oxetan-3-yl)triazol-4-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5(11)7-2-10(9-8-7)6-3-12-4-6/h2,5-6,11H,3-4H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWLMFJCVTWSCO-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2COC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN(N=N1)C2COC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol typically involves the use of click chemistry, specifically the azide-alkyne cycloaddition reaction. This reaction is highly efficient and regioselective, making it a popular choice for constructing triazole-containing compounds . The general synthetic route involves the following steps:
Formation of the Alkyne: The starting material, an alkyne, is prepared through standard organic synthesis techniques.
Formation of the Azide: The corresponding azide is synthesized from an appropriate precursor, often using diphenyl phosphorazidate (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as reagents.
Click Reaction: The alkyne and azide are then subjected to copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring.
Introduction of the Oxetane Ring: The oxetane ring is introduced through a nucleophilic substitution reaction, typically using an appropriate oxetane precursor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, dihydrotriazoles, and various substituted oxetane derivatives .
Scientific Research Applications
(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of polymers and materials with unique properties, such as enhanced stability and reactivity.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of (1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, while the oxetane ring can enhance the compound’s stability and reactivity . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Functional Group Variations: Ethanol vs. Ketone
Compound : 1-[1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one
- Structural Difference: The ethanol group in the target compound is replaced by a ketone.
- Loss of the hydroxyl group eliminates hydrogen-bonding capability, which may affect binding to biological targets or crystal packing .
- Synthesis : Likely synthesized via similar Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, with post-modification oxidation of the alcohol to a ketone.
Heterocyclic Ring Substitutions: Oxetane vs. Azetidine
Compound: 1-[1-(Azetidin-3-yl)triazol-4-yl]ethanol dihydrochloride
- Structural Difference : Oxetane (oxygen) is replaced by azetidine (nitrogen).
- Impact :
- Applications : Azetidine-containing compounds are common in kinase inhibitors due to their ability to mimic adenine in ATP-binding pockets.
Aryl-Substituted Triazolyl Ethanones
Compounds :
- 1-(4-Bromophenyl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one
- [6,7-Bis-(2-Methoxy-Ethoxy)-Quinazolin-4-yl]-{3-[1-(2-Iodo-Benzyl)-1H-(1,2,3)Triazol-4-yl]-Phenyl}-Amine
- Structural Differences: Bulky aryl groups (e.g., bromophenyl, thiophene) replace the oxetane and ethanol moieties.
- Impact: Increased molecular weight and steric hindrance may reduce solubility but improve target specificity. Electron-withdrawing groups (e.g., bromine) stabilize the triazole ring, altering reactivity in further substitutions. Melting points for these analogs range from 83°C to 134°C, suggesting higher crystallinity compared to the target compound’s likely lower melting point (due to the flexible ethanol group) .
Triazol-1-yl-Ethanol Derivatives
Compounds: 1-(1-Trityl-1H-imidazol-4-yl)-ethanol, 1-(1H-Benzo[d][1,2,3]triazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol
- Structural Differences : Varied substituents on the triazole (e.g., trityl, carbazole) and extended carbon chains.
- Carbazole substituents enable intercalation into DNA or aromatic protein pockets, relevant in anticancer drug design .
Research Implications
- Drug Design : The oxetane group in the target compound balances polarity and metabolic stability, making it advantageous over bulkier aryl analogs for CNS drugs requiring blood-brain barrier penetration .
- Material Science: Ethanol derivatives with hydrogen-bonding capabilities (e.g., 1-(1H-Benzo[d][1,2,3]triazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol) show promise in crystal engineering .
Biological Activity
(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol is a novel compound that combines an oxetane ring and a triazole ring, imparting unique chemical properties that are being explored for various biological applications. This article reviews its biological activity, focusing on its potential therapeutic uses, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of 167.17 g/mol. The structure features:
- Oxetane Ring : A four-membered cyclic ether contributing to the compound's stability.
- Triazole Ring : A five-membered ring containing three nitrogen atoms that enhances biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The triazole moiety can form hydrogen bonds and dipole interactions with proteins and nucleic acids, while the oxetane ring may enhance the compound's reactivity and stability in biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity
Recent studies have highlighted its potential as an antimicrobial agent. For instance, the compound has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Bacillus subtilis
The minimum inhibitory concentration (MIC) values for these bacteria indicate significant antimicrobial potency, suggesting its potential use in treating infections caused by resistant strains .
Anticancer Properties
The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest. The presence of the triazole ring is believed to play a crucial role in these activities by modulating signaling pathways associated with cancer progression .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with other triazole derivatives is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,2,3-Triazole | Triazole ring only | Antimicrobial, antifungal |
| 1,2,4-Triazole | Triazole ring only | Anticancer |
| This compound | Oxetane + Triazole | Antimicrobial, anticancer |
The combination of oxetane and triazole rings in this compound provides distinct advantages in terms of stability and biological interactions compared to other triazole-only compounds .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of the compound against multiple strains of bacteria. Results indicated that it exhibited significant antibacterial activity with an MIC ranging from 15 to 30 µg/mL against Staphylococcus aureus and Bacillus subtilis .
Case Study 2: Anticancer Activity
In vitro assays demonstrated that this compound reduced cell viability in cancer cell lines by up to 70% at concentrations of 50 µM. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
